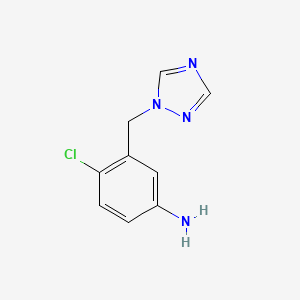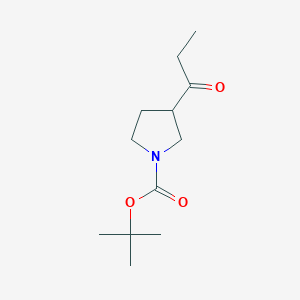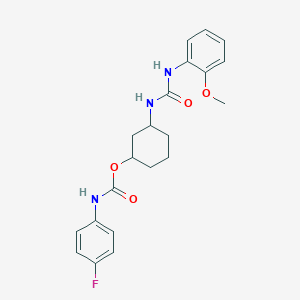
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate, also known as MCC-465, is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.
作用机制
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate works by inhibiting the enzyme sEH, which is responsible for the metabolism of epoxyeicosatrienoic acids (EETs). EETs are important signaling molecules that play a role in regulating blood pressure, inflammation, and pain. By inhibiting sEH, 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate increases the levels of EETs, leading to the observed anti-inflammatory, analgesic, and anti-hypertensive effects.
Biochemical and Physiological Effects:
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has been shown to improve endothelial function and reduce blood pressure.
实验室实验的优点和局限性
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has several advantages for lab experiments. It is a potent and selective inhibitor of sEH, making it a useful tool for studying the role of EETs in various biological processes. 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate is also relatively stable and can be used in in vitro and in vivo experiments. However, one limitation of 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate is its low solubility, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate. One area of interest is its potential in the treatment of cancer. 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Another area of interest is the development of more potent and selective sEH inhibitors. Finally, the use of 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate in combination with other drugs or therapies is an area of potential future research.
合成方法
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate involves the reaction of 3-(2-methoxyphenyl) urea with cyclohexyl isocyanate to form 3-(3-(2-methoxyphenyl)ureido)cyclohexylurea. This compound is then reacted with 4-fluorophenyl isocyanate to form 3-(3-(2-methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate. The final product is obtained through purification by column chromatography.
科学研究应用
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-hypertensive effects. 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has also been investigated for its potential in the treatment of cardiovascular diseases, diabetes, and cancer. The compound has been shown to improve insulin sensitivity and reduce inflammation in diabetic mice. In addition, 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has been shown to reduce blood pressure in hypertensive rats.
属性
IUPAC Name |
[3-[(2-methoxyphenyl)carbamoylamino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-28-19-8-3-2-7-18(19)25-20(26)23-16-5-4-6-17(13-16)29-21(27)24-15-11-9-14(22)10-12-15/h2-3,7-12,16-17H,4-6,13H2,1H3,(H,24,27)(H2,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUNDJUCJKZMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2856150.png)
![3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2856151.png)
![2-(1-Bicyclo[1.1.1]pentanylsulfonyl)acetic acid](/img/structure/B2856154.png)
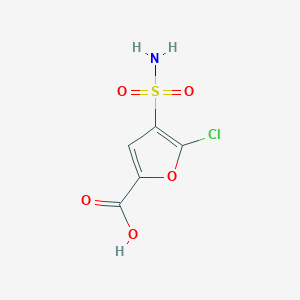
![methyl 4-[(dimethylamino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2856156.png)
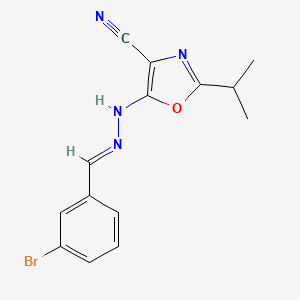
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2856160.png)
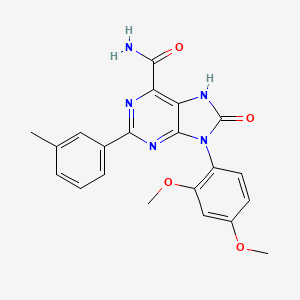
![Tert-butyl N-[1-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]cyclopropyl]carbamate](/img/structure/B2856163.png)
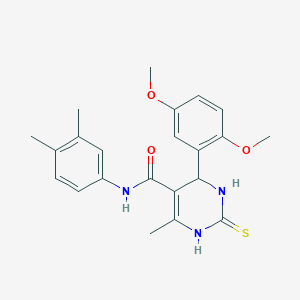
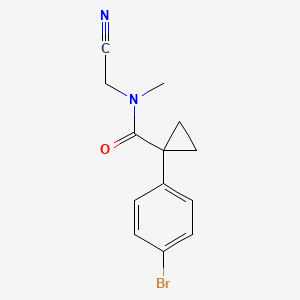
![5-[(2-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2856166.png)
